molecular formula C16H12ClFN2O2 B2489071 3-(4-Chlorophenyl)-5-[1-(4-fluorophenoxy)ethyl]-1,2,4-oxadiazole CAS No. 2413876-87-4

3-(4-Chlorophenyl)-5-[1-(4-fluorophenoxy)ethyl]-1,2,4-oxadiazole

Cat. No.: B2489071
CAS No.: 2413876-87-4
M. Wt: 318.73
InChI Key: KAVXMNYLNDCGHT-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-5-[1-(4-fluorophenoxy)ethyl]-1,2,4-oxadiazole is a chemical compound of significant interest in medicinal and agricultural chemistry research. As a member of the 1,2,4-oxadiazole family, it represents a privileged heterocyclic scaffold known for its broad spectrum of biological activities and utility as a bioisostere for carboxylic acids, esters, and carboxamides, which can improve metabolic stability . Extensive studies on 1,2,4-oxadiazole and its isomer, 1,3,4-oxadiazole, have demonstrated their potential as core structures in developing novel therapeutic and agrochemical agents. Research indicates that derivatives can exhibit antibacterial, antifungal, anticancer, anti-inflammatory, and anticonvulsant properties . Specifically, in agricultural research, recent analogues have shown promising antibacterial effects against pathogens like Xanthomonas oryzae (which causes rice bacterial leaf blight), as well as nematocidal activity . In biomedical research, 1,3,4-oxadiazole-based compounds are investigated as inhibitors of key enzymes and growth factors, such as thymidylate synthase and histone deacetylase (HDAC), for their antiproliferative effects against various cancer cell lines . This product is provided For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are encouraged to explore this compound's potential as a key intermediate or pharmacophore in their discovery programs.

Properties

IUPAC Name

3-(4-chlorophenyl)-5-[1-(4-fluorophenoxy)ethyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClFN2O2/c1-10(21-14-8-6-13(18)7-9-14)16-19-15(20-22-16)11-2-4-12(17)5-3-11/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAVXMNYLNDCGHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=NO1)C2=CC=C(C=C2)Cl)OC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-5-[1-(4-fluorophenoxy)ethyl]-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzohydrazide with 4-fluorophenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-5-[1-(4-fluorophenoxy)ethyl]-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl or fluorophenoxyethyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

3-(4-Chlorophenyl)-5-[1-(4-fluorophenoxy)ethyl]-1,2,4-oxadiazole has been investigated for its potential therapeutic effects:

  • Antimicrobial Activity: Research indicates that oxadiazole derivatives exhibit significant antibacterial and antifungal properties. For instance, studies have shown that related compounds can inhibit the growth of various pathogens, demonstrating the potential of this compound as an antimicrobial agent .
  • Anticancer Properties: The compound's structure suggests potential activity against cancer cells. In vitro studies have demonstrated that similar oxadiazole derivatives can induce apoptosis in cancer cell lines such as glioblastoma .

Materials Science

The compound is also explored for its applications in materials science:

  • Organic Semiconductors: Oxadiazole derivatives are known for their electron transport properties, making them suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells .
  • Chemical Sensors: The unique electronic properties of oxadiazoles allow for their use in developing chemical sensors that can detect various analytes.

Biological Research

In biological studies, the compound has been evaluated for its interactions with biological macromolecules:

  • Biochemical Probes: The ability of this compound to interact with proteins and nucleic acids positions it as a potential biochemical probe for studying cellular processes .

Case Study 1: Antimicrobial Evaluation

A study synthesized a series of 1,3,4-oxadiazole derivatives and tested their antimicrobial efficacy against various bacterial strains. Compounds with similar structures to this compound showed significant activity against Staphylococcus aureus and Escherichia coli, indicating promising antibacterial properties .

Case Study 2: Anticancer Activity

Research involving derivatives of oxadiazoles demonstrated cytotoxic effects against glioblastoma cell lines. The study utilized colony formation assays to confirm that certain derivatives induced significant DNA damage leading to cell apoptosis .

Comparative Data Table

Application AreaSpecific UseObserved EffectsReferences
Medicinal ChemistryAntimicrobial AgentsSignificant inhibition of bacterial growth
Anticancer AgentsInduction of apoptosis in cancer cells
Materials ScienceOrganic SemiconductorsEnhanced electron transport properties
Chemical SensorsDetection of specific analytes
Biological ResearchBiochemical ProbesInteraction with proteins and nucleic acids

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-5-[1-(4-fluorophenoxy)ethyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. The compound can also interfere with cellular processes such as DNA replication and protein synthesis, contributing to its antimicrobial and anticancer properties.

Comparison with Similar Compounds

Research Findings and SAR Insights

  • Position 3 : Para-substituted aromatic rings (e.g., 4-chlorophenyl, 4-trifluoromethylphenyl) are critical for target engagement. Halogens enhance binding via hydrophobic and electronic effects .
  • Position 5: Flexible chains (e.g., phenoxyethyl, cyclic amines) improve solubility and selectivity. Bulky substituents like 1-(4-fluorophenoxy)ethyl may reduce off-target interactions compared to reactive groups (e.g., chloromethyl) .
  • Core Heterocycle : 1,2,4-Oxadiazole offers superior metabolic stability over 1,3,4-oxadiazole, making it preferable for drug development .

Biological Activity

3-(4-Chlorophenyl)-5-[1-(4-fluorophenoxy)ethyl]-1,2,4-oxadiazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by case studies and research findings.

Chemical Structure and Properties

This compound features an oxadiazole ring substituted with a chlorophenyl and a fluorophenoxyethyl group. The structural formula is represented as follows:

C16H12ClFN2O2\text{C}_{16}\text{H}_{12}\text{ClF}\text{N}_2\text{O}_2

Table 1: Chemical Characteristics

PropertyValue
Molecular Weight306.73 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules. It may inhibit enzyme activities or modulate receptor functions, affecting cellular processes such as DNA replication and protein synthesis.

Antimicrobial Activity

Research has demonstrated that compounds containing the oxadiazole ring exhibit significant antimicrobial properties. For instance, a study indicated that derivatives of oxadiazoles possess antibacterial and antifungal activities against various pathogens.

Case Study: Antimicrobial Efficacy

In a study assessing the antimicrobial activity of several oxadiazole derivatives, including our compound of interest, the following results were observed:

  • Tested Pathogens : Staphylococcus aureus, Escherichia coli
  • Minimum Inhibitory Concentration (MIC) : Ranged from 32 µg/mL to 128 µg/mL for different derivatives.

This suggests that this compound may have comparable efficacy to established antibiotics .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Notably, derivatives of oxadiazoles have shown promising results against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer).

Table 2: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 Value (µM)Reference
MCF-715.63
A54912.34
A37518.45

In vitro studies revealed that the compound induced apoptosis in cancer cells by upregulating p53 expression and activating caspase pathways .

Additional Biological Activities

Beyond antimicrobial and anticancer effects, the compound has been investigated for other biological activities:

  • Anti-inflammatory Effects : Some oxadiazole derivatives demonstrated anti-inflammatory properties in animal models.
  • Analgesic Properties : Research indicated potential pain-relieving effects through modulation of pain signaling pathways.

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